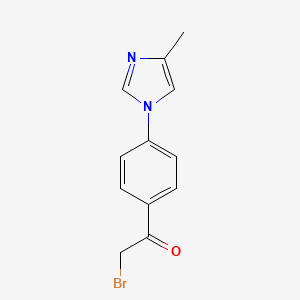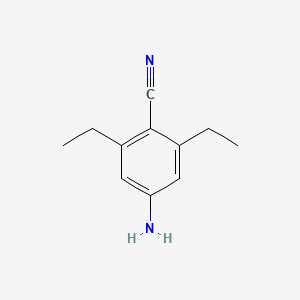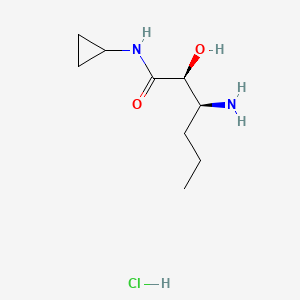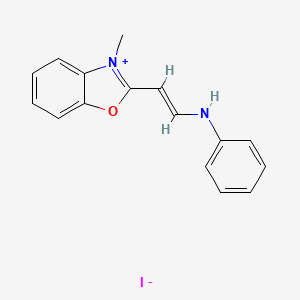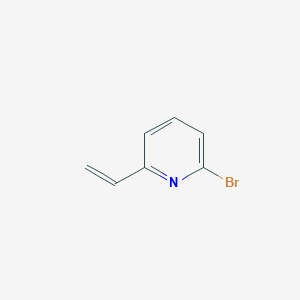
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, or BIPT, is an organic compound with a unique structure. It is a heterocyclic compound, composed of a benzothiophene ring and a triazole ring. BIPT has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as a ligand in the synthesis of novel compounds, and as a model compound for the study of drug-receptor interactions. BIPT has also been used to study the binding of drugs to their receptor sites, and the effects of drugs on the body. Additionally, BIPT has been used to synthesize novel compounds for use in drug discovery and development.
Mécanisme D'action
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT binds to its target receptor site, which is usually a protein or enzyme in the body. The binding of BIPT to its target receptor site causes a conformational change in the receptor, which in turn triggers a cascade of biochemical reactions in the body. Additionally, BIPT can act as an agonist or an antagonist, depending on the target receptor site.
Biochemical and Physiological Effects
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT has been found to have several biochemical and physiological effects, including the inhibition of enzymes, the modulation of ion channels, the inhibition of inflammation, the modulation of cell signaling pathways, and the inhibition of cancer cell growth. Additionally, BIPT has been found to have anti-bacterial, anti-fungal, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
BIPThas several advantages and limitations for lab experiments. One of the main advantages of BIPT is its low toxicity, which makes it safe to use in lab experiments. Additionally, BIPT is relatively easy to synthesize, which makes it a convenient compound for lab experiments. On the other hand, BIPT is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, BIPT is not very stable in the presence of light and air, which can limit its use in some lab experiments.
Orientations Futures
BIPThas several potential future directions for research and development. One potential direction is the development of novel compounds based on the structure of BIPT. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Additionally, BIPT could be used to synthesize novel compounds for use in drug discovery and development. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Finally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites.
Méthodes De Synthèse
BIPThas been synthesized in several ways, most notably by the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields BIPT as a white solid in a yield of up to 95%. Other methods of synthesis include the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst, and the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of an iron catalyst.
Propriétés
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWDSDGZQBKEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

